Menaquinone-7 is primarily sourced from fermented foods, particularly from the fermentation of soybeans by Bacillus subtilis (natto). Other sources include certain cheeses and animal products. In terms of classification, it falls under the category of vitamins, specifically as a member of the vitamin K group, which are essential for various physiological functions including blood coagulation and bone metabolism.
Menaquinone-7 can be synthesized through both chemical methods and biological fermentation. The biological synthesis is predominantly carried out using microorganisms such as Bacillus subtilis.
Menaquinone-7 has a complex molecular structure characterized by its long isoprenoid side chain, consisting of seven repeating units.
The presence of multiple double bonds in the isoprenoid side chain contributes to its stability and functionality in biological systems.
Menaquinone-7 participates in several important biochemical reactions:
The mechanism of action of menaquinone-7 involves its role as a cofactor for enzymes that require vitamin K for their activity:
Menaquinone-7 exhibits several notable physical and chemical properties:
Menaquinone-7 has a wide range of scientific applications:
Menaquinone-7 continues to be a subject of extensive research due to its significant health benefits and potential therapeutic applications across various fields.
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